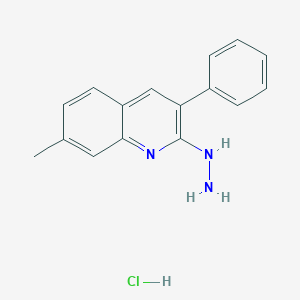
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it may be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The specific mechanism of action of 2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. In proteomics research, it may bind to specific proteins or enzymes, altering their function and providing insights into their biological roles .
Comparaison Avec Des Composés Similaires
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride can be compared to other similar compounds, such as:
2-Hydrazino-3-phenylquinoline hydrochloride: This compound lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
7-Methyl-3-phenylquinoline hydrochloride: This compound lacks the hydrazino group, which may affect its ability to participate in certain chemical reactions.
The presence of both the hydrazino and methyl groups in this compound makes it unique and may enhance its utility in specific research applications .
Propriétés
Numéro CAS |
1170951-00-4 |
|---|---|
Formule moléculaire |
C16H16ClN3 |
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
(7-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(19-17)18-15(13)9-11;/h2-10H,17H2,1H3,(H,18,19);1H |
Clé InChI |
XVCUSRLCXJWWQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


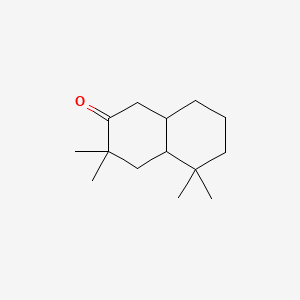
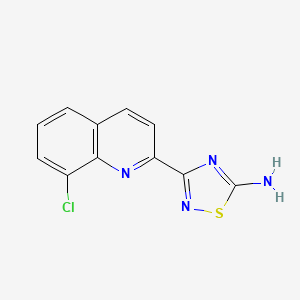
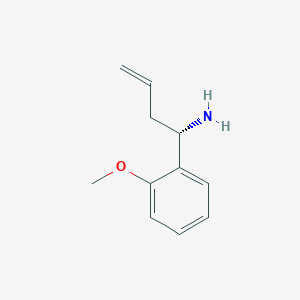
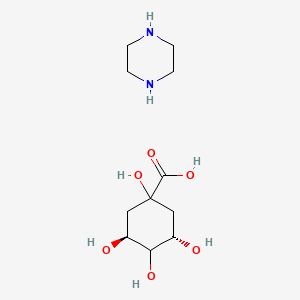
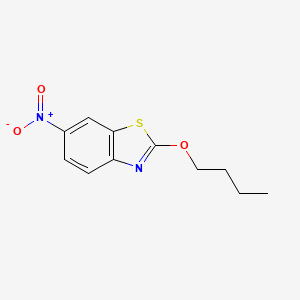
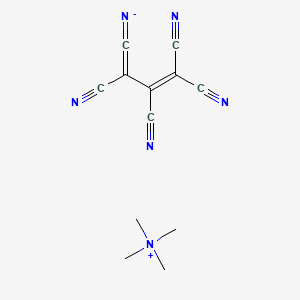
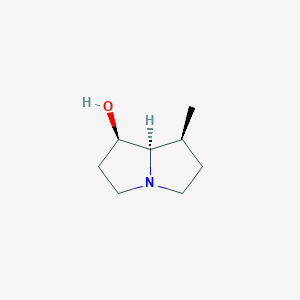
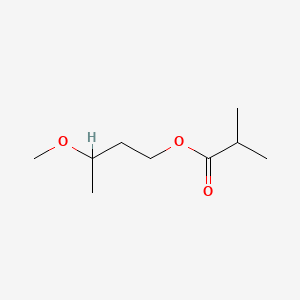
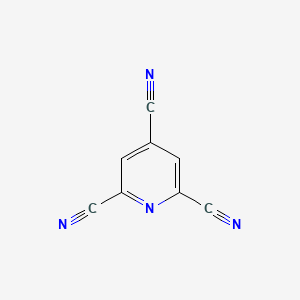


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)


